
Propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of 2-(4-benzylpiperazin-1-yl)pyridine . This parent compound is a solid with a molecular weight of 281.36 and a melting point of 89 - 91°C .
Molecular Structure Analysis
The molecular structure analysis of this compound might be similar to its parent compound, 2-(4-benzylpiperazin-1-yl)pyridine .
科学的研究の応用
Propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pain management, and addiction treatment. In particular, this compound has shown promise as a potential treatment for drug addiction and withdrawal symptoms. Additionally, this compound has been studied for its potential use in the treatment of anxiety and depression.
作用機序
The exact mechanism of action of Propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of dopamine release in the brain, which is important for the regulation of mood, motivation, and reward. By blocking the D3 receptor, this compound may help to reduce drug cravings and withdrawal symptoms, as well as alleviate symptoms of anxiety and depression.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been shown to reduce anxiety-like behavior in animal models of anxiety. It is important to note, however, that the exact effects of this compound may vary depending on the dosage and administration method used.
実験室実験の利点と制限
One of the main advantages of studying Propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate in a laboratory setting is that it can be easily synthesized and administered to animal models. Additionally, this compound has been extensively studied, which means that there is a wealth of scientific literature available on its effects and potential applications. However, there are also limitations to using this compound in lab experiments. For example, the exact mechanism of action is not fully understood, which may make it difficult to interpret study results. Additionally, the effects of this compound may be influenced by a variety of factors, such as the dosage used and the administration method.
将来の方向性
There are many potential future directions for research on Propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate. For example, researchers may explore the use of this compound in the treatment of other psychiatric disorders, such as schizophrenia or bipolar disorder. Additionally, researchers may investigate the potential use of this compound as a tool for studying the dopamine system in the brain. Finally, researchers may explore the use of this compound in combination with other drugs, such as antidepressants or antipsychotics, to determine whether it can enhance their therapeutic effects.
Conclusion:
This compound, or this compound, is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. While the exact mechanism of action is not fully understood, this compound has been shown to have a variety of biochemical and physiological effects, particularly in the field of neuroscience. There are many potential future directions for research on this compound, and it is likely that this compound will continue to be an important tool for studying the brain and developing new treatments for psychiatric disorders.
合成法
Propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method is beyond the scope of this paper, but it is important to note that the compound can be produced in a laboratory setting with relative ease.
特性
IUPAC Name |
propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16(2)25-20(24)18-9-6-10-21-19(18)23-13-11-22(12-14-23)15-17-7-4-3-5-8-17/h3-10,16H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOLYLJIWQVSOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=CC=C1)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2780513.png)
![N-(3,4-dimethoxyphenethyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2780514.png)
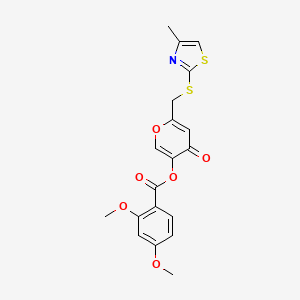

![Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2780518.png)

![1-Bromodibenzo[b,d]furan-4-ol](/img/structure/B2780521.png)
![[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2780524.png)
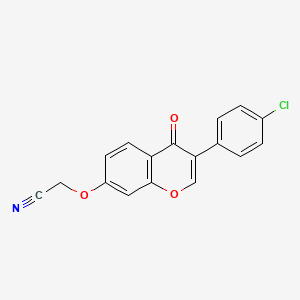
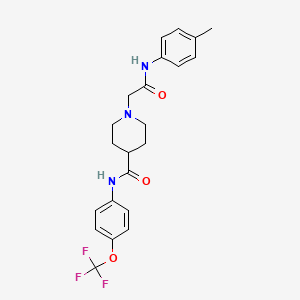
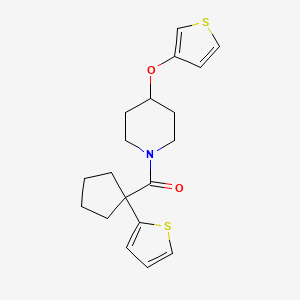
![1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B2780530.png)
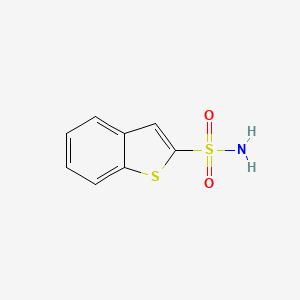
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine](/img/structure/B2780534.png)